molecular formula C16H19NO4 B5564805 N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5564805
M. Wt: 289.33 g/mol
InChI Key: QNXJVLKTIKKHRC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-oxo-4-propyl-2H-chromen-7-ol, which is a key intermediate.

    Esterification: The hydroxyl group of 2-oxo-4-propyl-2H-chromen-7-ol is esterified with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid.

    Amidation: The carboxylic acid group of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is then converted to an amide by reacting with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide
  • N,N-dimethyl-2-[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetamide
  • N,N-dimethyl-2-[(2-oxo-4-butyl-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific propyl substitution at the 4-position of the chromen ring. This structural feature may confer distinct biological activities and physicochemical properties compared to its analogs with different alkyl substitutions.

Properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXJVLKTIKKHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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